molecular formula C13H14BrN5 B1627874 5-Bromo-3-(2-pyridin-2-yl-pyrrolidin-1-yl)-pyrazin-2-ylamine CAS No. 893612-27-6

5-Bromo-3-(2-pyridin-2-yl-pyrrolidin-1-yl)-pyrazin-2-ylamine

Cat. No.: B1627874
CAS No.: 893612-27-6
M. Wt: 320.19 g/mol
InChI Key: JQCDKLCWAMRVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-3-(2-pyridin-2-yl-pyrrolidin-1-yl)-pyrazin-2-ylamine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazine ring substituted with a bromine atom and a pyrrolidine ring attached to a pyridine moiety. Its unique structure makes it a valuable subject for studies in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-(2-pyridin-2-yl-pyrrolidin-1-yl)-pyrazin-2-ylamine typically involves multi-step organic reactions. One common method starts with the bromination of a pyrazine derivative, followed by the introduction of the pyrrolidine and pyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like palladium or copper complexes to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and real-time monitoring systems ensures consistent reaction conditions and minimizes the risk of side reactions. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-(2-pyridin-2-yl-pyrrolidin-1-yl)-pyrazin-2-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, and alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can produce a variety of substituted pyrazine compounds.

Scientific Research Applications

5-Bromo-3-(2-pyridin-2-yl-pyrrolidin-1-yl)-pyrazin-2-ylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and catalysts.

Mechanism of Action

The mechanism of action of 5-Bromo-3-(2-pyridin-2-yl-pyrrolidin-1-yl)-pyrazin-2-ylamine involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(pyridin-2-yl)-pyrazine: Lacks the pyrrolidine ring, making it less complex.

    3-(2-Pyridin-2-yl-pyrrolidin-1-yl)-pyrazine: Does not have the bromine substitution, affecting its reactivity.

    2-(Pyridin-2-yl)-pyrazine: A simpler structure without the bromine and pyrrolidine groups.

Uniqueness

5-Bromo-3-(2-pyridin-2-yl-pyrrolidin-1-yl)-pyrazin-2-ylamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its bromine substitution and pyrrolidine-pyridine moiety make it a versatile compound for various applications, distinguishing it from similar compounds.

Properties

IUPAC Name

5-bromo-3-(2-pyridin-2-ylpyrrolidin-1-yl)pyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN5/c14-11-8-17-12(15)13(18-11)19-7-3-5-10(19)9-4-1-2-6-16-9/h1-2,4,6,8,10H,3,5,7H2,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCDKLCWAMRVAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NC(=CN=C2N)Br)C3=CC=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30587511
Record name 5-Bromo-3-[2-(pyridin-2-yl)pyrrolidin-1-yl]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

893612-27-6
Record name 5-Bromo-3-[2-(pyridin-2-yl)pyrrolidin-1-yl]pyrazin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30587511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-3-(2-pyridin-2-yl-pyrrolidin-1-yl)-pyrazin-2-ylamine
Reactant of Route 2
Reactant of Route 2
5-Bromo-3-(2-pyridin-2-yl-pyrrolidin-1-yl)-pyrazin-2-ylamine
Reactant of Route 3
Reactant of Route 3
5-Bromo-3-(2-pyridin-2-yl-pyrrolidin-1-yl)-pyrazin-2-ylamine
Reactant of Route 4
Reactant of Route 4
5-Bromo-3-(2-pyridin-2-yl-pyrrolidin-1-yl)-pyrazin-2-ylamine
Reactant of Route 5
5-Bromo-3-(2-pyridin-2-yl-pyrrolidin-1-yl)-pyrazin-2-ylamine
Reactant of Route 6
5-Bromo-3-(2-pyridin-2-yl-pyrrolidin-1-yl)-pyrazin-2-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.